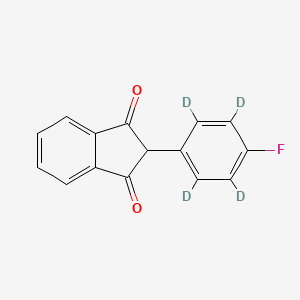

Fluindione-d4

Description

Properties

Molecular Formula |

C15H9FO2 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione |

InChI |

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |

InChI Key |

NASXCEITKQITLD-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Fluindione-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione is an oral anticoagulant of the indanedione class that functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the activation of several clotting factors.[1] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can alter their pharmacokinetic profiles, often leading to improved metabolic stability and a more favorable therapeutic window.[2][3][4] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for Fluindione-d4, the deuterated analog of Fluindione.

The core focus of this document is to provide detailed experimental protocols, present quantitative data in a structured format, and visualize the key processes through diagrams to aid researchers in the synthesis and analysis of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the Knoevenagel condensation of deuterated 4-fluorobenzaldehyde with 1,3-indandione. The deuterons are incorporated into the phenyl ring of the 4-fluorobenzaldehyde starting material.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione (this compound)

This protocol details the synthesis of this compound from commercially available deuterated 4-fluorobenzaldehyde.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |

| 4-fluorobenzaldehyde-2,3,5,6-d4 (98 atom % D) | 128.13 | 10.0 | 1.28 |

| 1,3-Indandione | 146.14 | 10.0 | 1.46 |

| Piperidine | 85.15 | 1.0 | 0.1 mL |

| Ethanol (Absolute) | 46.07 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde-2,3,5,6-d4 (1.28 g, 10.0 mmol) and 1,3-indandione (1.46 g, 10.0 mmol).

-

Add 50 mL of absolute ethanol to the flask and stir the mixture until the solids are partially dissolved.

-

Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a yellow crystalline solid.

-

Dry the purified product under vacuum to a constant weight.

Expected Yield:

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| This compound | 2.44 | 2.07 | 85 |

(Note: Actual yield may vary depending on experimental conditions.)

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following techniques are recommended.

Caption: Workflow for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and determination of isotopic labeling.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: To confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR: To directly observe the deuterium signals and confirm their positions.

-

Expected NMR Data:

| Nucleus | Chemical Shift (δ) ppm (Expected) | Multiplicity | Assignment |

| ¹H | 7.80 - 8.00 | m | 4H, Aromatic protons of the indandione ring |

| ¹H | 4.20 | s | 1H, Methine proton |

| ¹³C | ~200 | s | C=O |

| ¹³C | 140 - 145 | m | Aromatic carbons of the indandione ring |

| ¹³C | 115 - 135 | m | Aromatic carbons |

| ¹³C | ~55 | s | Methine carbon |

| ²H | 7.20 - 7.40 | m | 4D, Aromatic deuterons |

2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 245.0997 | ~245.1 |

| [M-H]⁻ | 243.0841 | ~243.1 |

| Isotopic Purity (%) | >98 |

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Expected HPLC Data:

| Parameter | Expected Value |

| Retention Time (t_R) | ~5-7 min |

| Purity (by peak area) | >99% |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Synthesis | |

| Molecular Formula | C₁₅H₅D₄FO₂ |

| Molecular Weight | 244.25 g/mol |

| Theoretical Yield | 2.44 g (for 10 mmol scale) |

| Expected Percentage Yield | 85% |

| Characterization | |

| ¹H NMR | |

| Aromatic Protons (Indandione) | 7.80 - 8.00 ppm (4H) |

| Methine Proton | 4.20 ppm (1H) |

| ²H NMR | |

| Aromatic Deuterons | 7.20 - 7.40 ppm (4D) |

| HRMS (ESI+) | |

| Calculated [M+H]⁺ | 245.0997 |

| HPLC | |

| Retention Time | ~5-7 min |

| Purity | >99% |

| Isotopic Enrichment (from MS) | >98 atom % D |

This comprehensive guide provides a robust framework for the synthesis and characterization of this compound. Researchers and scientists can utilize these detailed protocols and expected data as a starting point for their own investigations into the properties and potential therapeutic benefits of this deuterated compound.

References

- 1. What is the mechanism of Fluindione? [synapse.patsnap.com]

- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fluindione-d4: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis specifications for Fluindione-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and applying the quality parameters of this stable isotope-labeled internal standard. This document outlines typical analytical specifications, detailed experimental methodologies for quality control, and visual representations of relevant biological and experimental workflows.

This compound: Overview and Physicochemical Properties

This compound is the deuterated analog of Fluindione, a vitamin K antagonist used as an anticoagulant. The incorporation of four deuterium atoms on the fluorophenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Fluindione in biological matrices. Its physicochemical properties are summarized in the table below.

| Parameter | Specification |

| Chemical Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione |

| Synonyms | Previscan-d4, 2-(p-Fluorophenyl)-1,3-indandione-d4 |

| CAS Number | 1246820-41-6 |

| Unlabeled CAS Number | 957-56-2 |

| Molecular Formula | C₁₅H₅D₄FO₂ |

| Molecular Weight | 244.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Certificate of Analysis: Quantitative Data

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its suitability as a reference standard.

| Test | Specification |

| Purity (by HPLC) | ≥ 99.0% |

| Isotopic Enrichment | ≥ 98.0 atom % D |

| Residual Solvents (by GC-HS) | Conforms to USP <467> |

| Loss on Drying | ≤ 0.5% |

| Assay (by Titration) | 98.0% - 102.0% |

| Elemental Impurities | Conforms to USP <232>/<233> |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound and to separate it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Isotopic Enrichment by Mass Spectrometry (MS)

This protocol determines the percentage of deuterium incorporation in the this compound molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Range: m/z 100-500.

-

Procedure:

-

Infuse a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water) directly into the mass spectrometer.

-

Acquire the mass spectrum and identify the isotopic cluster for the [M-H]⁻ ion.

-

Calculate the isotopic enrichment by comparing the intensities of the deuterated and non-deuterated molecular ions.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To verify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in the deuterated solvent.

-

Acquire the NMR spectra.

-

Analyze the spectra to confirm the expected chemical shifts, coupling constants, and the absence of signals corresponding to protons at the labeled sites.

-

Visualizations

The following diagrams illustrate the mechanism of action of Fluindione and a typical analytical workflow for its quality control.

Caption: Mechanism of action of Fluindione as a Vitamin K antagonist.

Caption: Quality control workflow for this compound analysis.

Mechanism of Action and Metabolism

Fluindione is a vitamin K antagonist that exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1][2][3][4][5] This enzyme is crucial for the regeneration of the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[1][2] By inhibiting VKORC1, Fluindione leads to the production of non-functional clotting factors, thereby reducing the coagulability of the blood.[1][2]

The metabolism of Fluindione primarily occurs in the liver and is mediated by the cytochrome P450 enzyme CYP2C9.[6][7][8][9] Genetic variations in the CYP2C9 gene can lead to inter-individual differences in Fluindione metabolism and, consequently, its anticoagulant effect.

This technical guide provides a framework for understanding the quality attributes of this compound. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[10]

References

- 1. What is the mechanism of Fluindione? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluindione | 957-56-2 | Benchchem [benchchem.com]

- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations [mdpi.com]

- 9. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Commercial Availability and Synthetic Strategies for Fluindione-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fluindione-d4, a deuterated analog of the vitamin K antagonist Fluindione. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for their studies. This document summarizes currently available commercial sources and outlines a plausible synthetic pathway based on established chemical literature, complete with a detailed, hypothetical experimental protocol.

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. The deuterated phenyl ring in its structure makes it a valuable internal standard for mass spectrometry-based bioanalytical assays, aiding in pharmacokinetic and metabolic studies of Fluindione. Below is a summary of known suppliers. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Molecular Formula | Notes |

| Santa Cruz Biotechnology, Inc. | 957-56-2 (unlabeled parent) | C₁₅H₅D₄FO₂ | Labeled as "For Research Use Only".[1] |

| MedChemExpress | 1246820-41-6 | C₁₅H₅D₄FO₂ | Marketed as a deuterium-labeled Fluindione.[2] |

| Clearsynth Labs Limited | 1246820-41-6 | C₁₅H₅D₄FO₂ | Listed as this compound. |

| Cato Research Chemicals Inc. | 1246820-41-6 | Not specified | Listed as this compound. |

| Clearsynth Canada Inc. | 1246820-41-6 | Not specified | Listed as this compound. |

Proposed Synthetic Pathway and Experimental Protocols

-

Synthesis of the Precursor: Preparation of 1,3-indandione.

-

Deuterium Labeling and Arylation: Introduction of the deuterated p-fluorophenyl group onto the 1,3-indandione scaffold.

A Knoevenagel condensation reaction is a well-established method for the synthesis of 2-arylidene-1,3-indandione derivatives. This can be followed by a reduction step to yield the desired 2-aryl-1,3-indandione. The deuterium atoms can be introduced by using a deuterated starting material, in this case, 4-fluoro-d4-benzaldehyde.

Below is a hypothetical, detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Indandione

-

4-Fluoro-d4-benzaldehyde (phenyl-d4)

-

Piperidine

-

Ethanol

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-(4-Fluoro-d4-benzylidene)-1,3-indandione

-

To a solution of 1,3-indandione (1.0 eq) in ethanol (10 mL/mmol), add 4-fluoro-d4-benzaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(4-fluoro-d4-benzylidene)-1,3-indandione.

Step 2: Reduction to this compound

-

Suspend the 2-(4-fluoro-d4-benzylidene)-1,3-indandione (1.0 eq) in methanol (15 mL/mmol).

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and isotopic purity.

Visualizing the Synthesis and Supply Chain

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Proposed two-step synthesis of this compound.

Caption: Simplified commercial supply chain for this compound.

This guide provides a comprehensive starting point for researchers interested in utilizing this compound. For the most accurate and up-to-date information, direct contact with the listed suppliers is recommended. The provided synthetic protocol is illustrative and may require optimization for specific laboratory conditions.

References

Fluindione-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluindione-d4, a deuterated analog of the anticoagulant drug Fluindione. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in analytical methodologies, and the biochemical pathways of its parent compound.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in the quantitative analysis of Fluindione in biological samples. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₅D₄FO₂ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1][2][3] |

| IUPAC Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione | [2][4] |

| CAS Number | 1246820-41-6 | [2][4] |

| Synonyms | Previscan-d4, 2-(p-Fluorophenyl)-1,3-indandione-d4 | [1][4] |

| Physical Description | Typically a solid | N/A |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile | N/A |

Mechanism of Action: The Vitamin K Cycle

Fluindione, the non-deuterated parent compound of this compound, exerts its anticoagulant effect by targeting the Vitamin K cycle. This cycle is crucial for the post-translational modification of several clotting factors, which is essential for their biological activity.

Fluindione acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[1][5] This enzyme is responsible for the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X) as well as anticoagulant proteins C and S.

By inhibiting VKORC1, Fluindione depletes the available pool of reduced vitamin K, thereby preventing the proper carboxylation and activation of these clotting factors.[5] This disruption of the coagulation cascade leads to a decrease in the ability of the blood to form clots.

Experimental Protocol: Quantification of Fluindione in Human Plasma using LC-MS/MS

The following protocol is a representative methodology for the quantitative analysis of Fluindione in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents

-

Fluindione analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluindione and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Fluindione stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Fluindione from endogenous plasma components.

-

Flow Rate: A typical flow rate for a UHPLC system.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: ESI in positive or negative ion mode (to be optimized).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Fluindione and this compound.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Fluindione to this compound against the concentration of the calibration standards.

-

Determine the concentration of Fluindione in the plasma samples by interpolating their peak area ratios from the calibration curve.

References

Isotopic Purity of Fluindione-d4 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of isotopic purity for Fluindione-d4 when used as an internal standard in mass spectrometry-based bioanalysis. This compound, a deuterated analog of the anticoagulant drug Fluindione, is an essential tool for ensuring accurate and precise quantification of the parent drug in complex biological matrices.

Introduction to this compound as an Internal Standard

Fluindione is a vitamin K antagonist used as an anticoagulant. In pharmacokinetic and toxicokinetic studies, the accurate measurement of Fluindione concentrations in biological samples is crucial. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation, thus compensating for variations in sample preparation and instrument response.

This compound has the molecular formula C₁₅H₅D₄FO₂ and a molecular weight of approximately 244.25 g/mol . The four deuterium atoms are typically located on the 4-fluorophenyl ring.

The Critical Importance of Isotopic Purity

The isotopic purity of a deuterated internal standard is a measure of the percentage of the compound that is fully labeled with the desired number of stable isotopes. High isotopic purity is paramount for several reasons:

-

Minimizing Cross-Talk: The presence of unlabeled (d0) or partially labeled (d1, d2, d3) isotopologues in the this compound standard can interfere with the measurement of the native analyte, leading to an overestimation of the analyte's concentration.

-

Ensuring Accurate Quantification: A well-characterized isotopic distribution allows for accurate correction of any minor isotopic overlap, leading to more reliable and reproducible results.

-

Maintaining Assay Sensitivity: High isotopic purity ensures a strong, clean signal for the internal standard without contributing to the background noise at the analyte's mass-to-charge ratio (m/z).

Quantitative Data on Isotopic Purity

The isotopic distribution of this compound is determined by mass spectrometry. While the exact isotopic distribution can vary between synthesis batches, a high-quality standard will have a very high percentage of the d4 species. The data below is representative of a high-purity this compound standard.

| Isotopologue | Mass Shift from Unlabeled | Representative Abundance (%) |

| d0 (Unlabeled Fluindione) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 (Fully Labeled) | +4 | > 96.5 |

Experimental Protocols

General Synthesis and Purification of this compound

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route involves the condensation of diethyl phthalate with 4-fluoro-d4-phenylacetic acid. The deuterated starting material, 4-fluoro-d4-phenylacetic acid, can be synthesized from commercially available deuterated benzene.

Logical Synthesis Workflow:

Purification is a critical step to ensure high chemical and isotopic purity. This is typically achieved through recrystallization and/or preparative chromatography.

Determination of Isotopic Purity by LC-MS/MS

The isotopic purity of this compound is determined by analyzing a solution of the standard using a high-resolution mass spectrometer.

Instrumentation:

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions (Exemplary):

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Exemplary):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Mass Range | m/z 100-300 |

| Data Acquisition | Full Scan |

Data Analysis Workflow:

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution is essential for any laboratory using this compound as an internal standard. The methodologies outlined in this guide provide a framework for the synthesis, purification, and analysis of this important analytical standard. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific isotopic purity data.

References

In-Depth Technical Guide: Stability and Storage Conditions for Fluindione-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fluindione-d4. The information presented is curated from available scientific literature and manufacturer data. Due to the limited specific data for the deuterated form, this guide also heavily references stability studies on the unlabeled parent compound, Fluindione, which provides critical insights into its intrinsic stability profile.

Introduction to this compound

This compound is the deuterated analog of Fluindione, an oral anticoagulant belonging to the indanedione class. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Fluindione, enabling precise quantification in biological matrices through mass spectrometry-based methods. The deuterium labeling provides a distinct mass signature without significantly altering the compound's chemical properties.

Stability Profile of Fluindione

Comprehensive stability data for this compound is not extensively available in the public domain. However, forced degradation studies performed on Fluindione provide a strong indication of the compound's inherent stability and likely degradation pathways. These studies are crucial for the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Studies on Fluindione have demonstrated its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic conditions.

Table 1: Summary of Forced Degradation Studies on Fluindione

| Stress Condition | Methodology | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl | 19.27 | |

| Alkaline Hydrolysis | 0.1 M NaOH | 17.66 | |

| Neutral Hydrolysis | Water | 8.77 | |

| Oxidative Degradation | 0.3% v/v H₂O₂ | 12.98 | |

| Thermal Degradation | Dry heat at 60°C for 6 hours | 14.70 | |

| Photolytic Degradation (UV) | 200 Watt hours/Square meter | 18.10 | |

| Photolytic Degradation (Fluorescence) | 1.2 million lux hours | 19.41 |

These results indicate that Fluindione is susceptible to degradation under all tested stress conditions, highlighting the importance of controlled storage to maintain its integrity.

Recommended Storage Conditions for this compound

-

Temperature: For long-term storage, it is recommended to store this compound at -20°C . Some suppliers may ship the product at ambient temperature, but freezer storage is advisable upon receipt for maintaining long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.

-

Light: Fluindione has been shown to degrade upon exposure to both UV and fluorescent light. Therefore, this compound should be protected from light by storing it in an amber vial or a light-opaque container.

-

Humidity: The compound should be stored in a dry environment. It is advisable to store it in a tightly sealed container with a desiccant, especially in humid conditions.

-

Inert Atmosphere: For maximum stability, particularly for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Product information from suppliers like Santa Cruz Biotechnology and LGC Standards often advises referring to the Certificate of Analysis for lot-specific storage information.[2]

Experimental Protocols

The following are detailed methodologies for stability-indicating assays that have been used for Fluindione and are applicable for this compound.

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This method was developed to separate Fluindione from its degradation products.

-

Stationary Phase: Merck TLC aluminum sheets precoated with silica gel 60F254.

-

Mobile Phase: Chloroform: Methanol (9.9: 0.1% v/v).

-

Sample Preparation: Dissolve 10 mg of Fluindione in 10 ml of methanol to get a concentration of 1000 µg/ml. Further dilute to 100 µg/ml with methanol.

-

Application: Apply 20 µl of the sample solution to the HPTLC plate.

-

Detection: UV detection at 285 nm.

-

Results: Fluindione shows a well-defined peak at an Rf value of 0.47 ± 0.02. A degradation product under acid hydrolysis was observed at Rf = 0.51 ± 0.02.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method provides a rapid and precise way to determine the stability of Fluindione.

-

Column: Symmetry ODS (4.6 x 150 mm, 5µm).

-

Mobile Phase: Sodium phosphate buffer (pH 3.5): Acetonitrile (50:50 v/v). The pH of the buffer is adjusted with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µl.

-

Detection: PDA detector at 285 nm.

-

Elution Time: Fluindione elutes at approximately 3.5 minutes.

Visualizations

Plausible Degradation Pathway of Fluindione

Based on the forced degradation studies, a plausible degradation pathway for Fluindione can be hypothesized. The primary sites of degradation are likely the dione moiety, which is susceptible to hydrolysis, and the aromatic ring, which can undergo oxidation.

References

Fluindione-d4 CAS number lookup

An In-depth Technical Guide to Fluindione-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of fluindione, an oral anticoagulant belonging to the indandione class. Fluindione acts as a vitamin K antagonist, interfering with the synthesis of coagulation factors. Due to its properties, this compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the quantification of fluindione in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, metabolic pathways, and relevant experimental protocols.

Chemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound and its parent compound, fluindione.

| Property | Value | Source |

| This compound Chemical Data | ||

| CAS Number | 1246820-41-6 | [1][2][3][4] |

| IUPAC Name | 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione | [1][2] |

| Molecular Formula | C₁₅H₅D₄FO₂ | [3][5] |

| Molecular Weight | 244.25 g/mol | [3][5] |

| Synonyms | 2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione-d4, Previscan-d4 | [2] |

| Fluindione (Unlabeled) Data | ||

| CAS Number | 957-56-2 | [1][3][5] |

| Molecular Formula | C₁₅H₉FO₂ | [6] |

| Molecular Weight | 240.23 g/mol | [6] |

| Pharmacokinetic Properties of Fluindione | ||

| Half-life | Median of 69 hours | [7] |

| IC₅₀ (Factor VII inhibition) | 0.25 mg/L | [7] |

| IC₅₀ (Factor II inhibition) | 2.05 mg/L | [7] |

Mechanism of Action of Fluindione

Fluindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors.[8][9] By blocking VKORC1, fluindione leads to the production of non-functional coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, thereby interrupting the coagulation cascade.[8][10]

Figure 1: Mechanism of action of Fluindione in the Vitamin K cycle.

Metabolism of Fluindione

Fluindione is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[8] Several CYP isoforms are involved, with CYP2C9 and CYP1A2 showing the highest affinity.[11] The metabolism results in the formation of inactive metabolites that are subsequently excreted by the kidneys.[8]

Figure 2: Metabolic pathway of Fluindione.

Experimental Protocols

In Vitro Metabolism of Fluindione using Human Liver Microsomes

This protocol is adapted from a study on the cytochrome P450-dependent metabolism of fluindione.[11]

Objective: To determine the in vitro metabolism of fluindione and identify the responsible CYP enzymes.

Materials:

-

Fluindione

-

Human liver microsomes (HLM)

-

NADPH generating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Acetic acid (AcOH)

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, etc.)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS system

Procedure:

-

Prepare a stock solution of fluindione in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, the NADPH generating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding fluindione to a final concentration of 100-200 µM.

-

Incubate at 37°C for a specified time course (e.g., 10 to 60 minutes).

-

Stop the reaction by adding one volume of a cold quenching solution (e.g., ACN/AcOH 9:1).

-

Centrifuge the samples at 13,000 g to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples by HPLC-MS to identify and quantify fluindione and its metabolites.

-

To identify specific CYP involvement, repeat the procedure using recombinant human CYP enzymes instead of HLM.

Quantification of Fluindione in Human Plasma using LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of fluindione in plasma, using this compound as an internal standard.

Objective: To accurately quantify the concentration of fluindione in human plasma samples.

Materials:

-

Human plasma samples

-

Fluindione and this compound analytical standards

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ammonium acetate

-

Milli-Q water

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot a known volume of plasma sample (e.g., 50 µL) into a precipitation plate or tube.

-

Add a precipitating solution containing the internal standard, this compound (e.g., 100 µL of ACN with a known concentration of this compound).

-

Vortex-mix the samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 analytical column.

-

Employ a gradient elution with mobile phases such as 5 mM ammonium acetate with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode for fluindione.

-

Optimize the multiple reaction monitoring (MRM) transitions for both fluindione and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of fluindione.

-

Calculate the peak area ratio of fluindione to this compound for all samples.

-

Determine the concentration of fluindione in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 3: General workflow for LC-MS/MS quantification of Fluindione.

References

- 1. This compound | CAS 1246820-41-6 | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. Fluindione | C15H9FO2 | CID 68942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Fluindione? [synapse.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. What is Fluindione used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Fluindione in Human Plasma Using Fluindione-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluindione in human plasma. The method utilizes a stable isotope-labeled internal standard, fluindione-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and research settings.

Introduction

Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class. It is used in the prevention and treatment of thromboembolic disorders. Accurate and reliable measurement of fluindione concentrations in plasma is crucial for pharmacokinetic characterization and for establishing a therapeutic window. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing, thereby ensuring the highest quality data. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for fluindione in human plasma.

Experimental Protocols

Materials and Reagents

-

Fluindione (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of fluindione and this compound from human plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound in methanol).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a standard reversed-phase C18 column.

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The multiple reaction monitoring (MRM) mode is used for quantification.

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

The MRM transitions and compound-specific parameters are detailed in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fluindione | 239.1 | 119.1 | 0.1 | 30 | 20 |

| 239.1 | 165.1 | 0.1 | 30 | 15 | |

| This compound | 243.1 | 123.1 | 0.1 | 30 | 20 |

Data Presentation

The quantitative data for the calibration curve, precision, and accuracy are summarized in the following tables.

Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.8 |

| 10 | 0.123 | 101.2 |

| 50 | 0.618 | 99.7 |

| 100 | 1.245 | 100.4 |

| 500 | 6.215 | 99.1 |

| 1000 | 12.480 | 98.3 |

The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.99.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1 | 4.8 | 6.2 | 103.1 | 101.5 |

| Low | 3 | 3.5 | 4.9 | 98.9 | 99.8 |

| Mid | 75 | 2.8 | 3.7 | 101.2 | 100.6 |

| High | 750 | 2.1 | 3.1 | 99.5 | 100.2 |

The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).

Mandatory Visualization

References

Application Notes and Protocols for Fluindione Analysis using Fluindione-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Fluindione in biological matrices, utilizing its deuterated internal standard, Fluindione-d4, for accurate quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class, used in the prevention and treatment of thromboembolic disorders. Accurate monitoring of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.

This application note outlines three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a general workflow for the analysis of Fluindione. While specific quantitative performance data for a direct comparison of these methods for Fluindione were not available in the public domain, this guide presents standardized protocols that can be adapted and validated for specific research needs.

Experimental Protocols

Materials and Reagents

-

Fluindione analytical standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, ethyl acetate, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator, etc.)

Sample Preparation Methodologies

The following are detailed protocols for the three primary sample preparation techniques. It is recommended to perform a method validation study to determine the optimal technique for your specific application, evaluating parameters such as recovery, matrix effects, precision, and accuracy.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.

Procedure:

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

Procedure:

-

Pipette 200 µL of the biological sample into a glass tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 20 µL of 1% formic acid to acidify the sample.

-

Add 1 mL of ethyl acetate (or another suitable organic solvent).

-

Vortex the mixture for 5 minutes to facilitate the extraction of Fluindione into the organic phase.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.

Procedure:

-

Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.

-

Sample Loading:

-

Pipette 200 µL of the biological sample into a tube.

-

Add 10 µL of this compound internal standard working solution.

-

Add 200 µL of 2% formic acid in water and vortex.

-

Load the entire mixture onto the conditioned SPE cartridge.

-

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the Fluindione and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

The following are general parameters for the UPLC-MS/MS analysis of Fluindione and this compound. These should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. This needs to be optimized for adequate separation. |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |

| MRM Transitions | |

| Fluindione | To be determined empirically by infusing a standard solution of Fluindione. |

| This compound | To be determined empirically by infusing a standard solution of this compound. |

| MS/MS Parameters | |

| Collision Energy (CE) | To be optimized for each MRM transition to achieve the most stable and intense product ion signal. |

| Declustering Potential (DP) | To be optimized to prevent in-source fragmentation and maximize precursor ion intensity. |

Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions are specific to the mass spectrometer being used and must be determined by infusing standard solutions of Fluindione and this compound. The precursor ion will correspond to the [M-H]⁻ or [M+H]⁺ of the molecule, and the product ions will be characteristic fragments.

Data Presentation and Comparison of Techniques

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |

| Recovery (%) | To be determined | To be determined | To be determined | Consistent and reproducible |

| Matrix Effect (%) | To be determined | To be determined | To be determined | 85-115% |

| Precision (%RSD) | To be determined | To be determined | To be determined | < 15% |

| Accuracy (%Bias) | To be determined | To be determined | To be determined | ± 15% |

| LOD (ng/mL) | To be determined | To be determined | To be determined | Application-dependent |

| LLOQ (ng/mL) | To be determined | To be determined | To be determined | Application-dependent |

Visualizations

Experimental Workflow

Application Note: Therapeutic Drug Monitoring of Fluindione using Isotope Dilution Mass Spectrometry

Abstract

This application note provides a detailed protocol for the quantitative analysis of the anticoagulant drug fluindione in human plasma. The method employs a highly specific and sensitive technique: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is the gold standard for therapeutic drug monitoring (TDM), offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample processing.[1] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of fluindione.

Introduction

Fluindione is an oral anticoagulant belonging to the vitamin K antagonist class. It is prescribed for the prevention and treatment of thromboembolic disorders. Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring of fluindione is crucial to ensure efficacy while minimizing the risk of adverse events such as hemorrhage or thrombosis.

Isotope dilution mass spectrometry has become the reference method for the precise quantification of small molecules in complex biological matrices.[1] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, allows for accurate correction of variations that can occur during sample preparation and analysis. This application note describes a complete workflow for the determination of fluindione concentrations in human plasma, from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of fluindione using isotope dilution mass spectrometry is depicted below.

Materials and Reagents

-

Fluindione analytical standard

-

Fluindione-d5 (or other stable isotope-labeled fluindione) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Fluindione Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluindione and dissolve in 10 mL of methanol.

-

Fluindione-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of fluindione-d5 and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the fluindione stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the fluindione-d5 internal standard at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the fluindione-d5 internal standard working solution (in acetonitrile).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is typically performed on a C18 reversed-phase column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Oven Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fluindione (Quantifier) | 239.1 | 195.1 | 100 | -15 |

| Fluindione (Qualifier) | 239.1 | 166.0 | 100 | -25 |

| Fluindione-d5 (IS) | 244.1 | 200.1 | 100 | -15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Method Performance

The following tables summarize the expected quantitative performance of the method. Data is based on typical validation results for similar anticoagulant assays.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range | Regression Model | Correlation Coefficient (r²) |

| Fluindione | 20 - 5000 ng/mL | Linear (1/x weighting) | > 0.99 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (LQC) | 60 | < 10% | < 10% | 90 - 110% |

| Medium (MQC) | 600 | < 10% | < 10% | 90 - 110% |

| High (HQC) | 4000 | < 10% | < 10% | 90 - 110% |

Table 5: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | ~5 |

| Limit of Quantification (LOQ) | 20 |

Signaling Pathways and Logical Relationships

The logical relationship between sample processing, instrumental analysis, and data interpretation is crucial for obtaining reliable results. The following diagram illustrates this relationship.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust, sensitive, and specific protocol for the therapeutic drug monitoring of fluindione in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for the effective management of patients on fluindione therapy.

References

Application Notes and Protocols for Fluindione-d4 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione is an oral anticoagulant belonging to the indanedione class, which acts as a vitamin K antagonist. It is prescribed for the prevention and treatment of thromboembolic disorders. Therapeutic drug monitoring (TDM) of fluindione is crucial to ensure its efficacy and safety, as it has a narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results. Fluindione-d4, a deuterated analog of fluindione, is an ideal internal standard for the quantitative analysis of fluindione in biological samples. This document provides detailed application notes and protocols for the use of this compound as an internal standard for spiking in bioanalytical methods.

Materials and Methods

Reagents and Materials

-

Fluindione (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, LC-MS grade)

-

Human plasma (K2-EDTA)

-

Polypropylene tubes and plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Fluindione Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluindione reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the fluindione stock solution in 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range for fluindione in plasma is 5 to 2500 ng/mL. Prepare a working solution of this compound at a concentration of 1 µg/mL in 50% methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting fluindione from plasma samples.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a polypropylene tube, add 50 µL of the this compound working solution (1 µg/mL). This results in a final internal standard concentration of approximately 500 ng/mL in the initial plasma volume.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Fluindione | Precursor Ion (m/z) 239.1 -> Product Ion (m/z) 197.1 |

| This compound | Precursor Ion (m/z) 243.1 -> Product Ion (m/z) 201.1 |

| Collision Energy | Optimize for your instrument (typically 15-25 eV) |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for fluindione in human plasma using this compound as an internal standard. These values are based on typical acceptance criteria from regulatory guidelines (FDA and EMA) and data from similar validated assays for vitamin K antagonists.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Fluindione | 5 - 2500 | Linear, 1/x² weighting | ≥ 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |

| Low QC | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Mid QC | 500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| High QC | 2000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| Fluindione | Low QC | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |

| High QC | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |

| This compound | - | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |

Visualizations

Metabolic Pathway of Fluindione

Fluindione undergoes metabolism primarily in the liver, catalyzed by various cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation and defluorination.[1]

Caption: Metabolic pathway of Fluindione in the liver.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of fluindione in plasma using this compound as an internal standard.

Caption: Bioanalytical workflow for Fluindione quantification.

Conclusion

The use of this compound as an internal standard is essential for the development of a robust, accurate, and precise LC-MS/MS method for the quantification of fluindione in biological matrices. The detailed protocols and validation data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of such a validated method is critical for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research involving fluindione.

References

Application of Fluindione-d4 in Forensic Toxicology: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione, an indanedione derivative, is an oral anticoagulant with a mechanism of action similar to warfarin. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors and thus preventing thromboembolic events. In the realm of forensic toxicology, the accurate and sensitive quantification of fluindione in biological samples is crucial for investigating poisoning cases, determining compliance with prescribed therapy, and assessing its potential role in adverse events. The use of a stable isotope-labeled internal standard, such as Fluindione-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog mimics the chemical and physical properties of the analyte, compensating for variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the forensic toxicological analysis of fluindione.

Mechanism of Action of Fluindione

Fluindione exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), a key enzyme in the vitamin K cycle.[1][2][3] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[2] Without proper gamma-carboxylation, these clotting factors are rendered biologically inactive, leading to a prolongation of clotting time.[1][4] The anticoagulant effect of fluindione is not immediate, typically taking two to three days to become fully effective due to the time required to clear the already circulating active clotting factors.[4] Fluindione is metabolized primarily in the liver, and its elimination half-life is approximately 30-35 hours in healthy individuals.[3][5]

Diagram of Fluindione's Mechanism of Action

Caption: Fluindione inhibits VKORC1, preventing the regeneration of reduced Vitamin K.

Application of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. An ideal IS has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for use as internal standards in LC-MS/MS analysis.

Key Advantages of Using this compound:

-

Similar Extraction Recovery: this compound and fluindione will have nearly identical recoveries during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Compensates for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, will affect both the analyte and the internal standard similarly.

-

Corrects for Instrumental Variability: Fluctuations in injection volume and instrument response are corrected for by using the ratio of the analyte signal to the internal standard signal.

Experimental Protocols

Sample Collection and Handling in Forensic Toxicology

Proper sample collection and handling are paramount to ensure the integrity of toxicological results.

-

Antemortem Samples: In clinical settings or cases of non-lethal poisoning, collect whole blood in tubes containing an anticoagulant (e.g., EDTA, sodium fluoride). Plasma or serum can also be used. Urine samples are valuable for screening purposes.

-

Post-mortem Samples: For post-mortem investigations, it is recommended to collect blood from two distinct peripheral sites, such as the femoral veins, to avoid issues with post-mortem redistribution of drugs. Collect at least 10 mL of blood from each site. In addition to blood, other valuable matrices include urine, vitreous humor, liver, and gastric contents. All samples should be properly labeled and stored frozen at -20°C or below until analysis.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like whole blood, plasma, or serum.

Materials:

-

Whole blood, plasma, or serum sample

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation, which may be beneficial for complex post-mortem samples.

Materials:

-

Whole blood, plasma, or serum sample

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

pH 4.2 buffer (e.g., acetate buffer)

-

Extraction solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol/n-heptane)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 500 µL of the biological sample into a glass centrifuge tube.

-

Add 50 µL of the this compound internal standard solution and vortex briefly.

-

Add 500 µL of pH 4.2 buffer and vortex.

-

Add 3 mL of the extraction solvent.

-

Vortex for 2-5 minutes to ensure efficient extraction.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Analysis

Caption: General workflow for the analysis of Fluindione using an internal standard.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of fluindione and this compound. Method optimization and validation are essential for each laboratory.

Table 1: Suggested LC-MS/MS Parameters